(4-Methoxyphenyl)methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate
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Overview
Description
(4-Methoxyphenyl)methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxyphenyl group, a hydroxypropynyl group, and a benzoate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate typically involves the esterification of 3-(3-hydroxyprop-1-yn-1-yl)benzoic acid with (4-methoxyphenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Methoxyphenyl)methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical modifications allows for the design of new therapeutic agents with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate involves its interaction with specific molecular targets. The hydroxypropynyl group can participate in hydrogen bonding and other non-covalent interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)methyl benzoate
- 3-(3-Hydroxyprop-1-yn-1-yl)benzoic acid
- (4-Methoxyphenyl)methanol
Uniqueness
Compared to similar compounds, (4-Methoxyphenyl)methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate is unique due to the presence of both a hydroxypropynyl group and a methoxyphenyl group. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
62232-00-2 |
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Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 3-(3-hydroxyprop-1-ynyl)benzoate |
InChI |
InChI=1S/C18H16O4/c1-21-17-9-7-15(8-10-17)13-22-18(20)16-6-2-4-14(12-16)5-3-11-19/h2,4,6-10,12,19H,11,13H2,1H3 |
InChI Key |
SDGAIAMCBQFNCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C#CCO |
Origin of Product |
United States |
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